2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Description
2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H15ClN2O4S and its molecular weight is 414.86. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Biological Activity
2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound notable for its potential pharmacological properties. This compound belongs to the dibenzo[b,f][1,4]oxazepine class and has garnered attention for its interaction with various biological targets, particularly in the context of neuropharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C21H15ClN2O3, with a molecular weight of approximately 378.81 g/mol. Its structure features:
- A chloro group ,
- A sulfonamide functional group ,
- A dibenzooxazepine core .
These structural elements contribute to its unique biological activity and interaction with biological systems.
The primary target for this compound is the Dopamine D2 receptor , a subtype of G-protein coupled receptors involved in neurotransmission and regulation of mood, reward, and motor control.
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor. By inhibiting this receptor, it can modulate neurotransmission within the brain, potentially leading to therapeutic effects in various psychiatric disorders such as:
- Schizophrenia,
- Bipolar disorder,
- Depression,
- Tourette’s syndrome,
- Hyperprolactinemia.
Biological Activity and Therapeutic Implications
Research indicates that compounds similar to this compound have shown promise in treating conditions associated with dopamine dysregulation. The inhibition of the D2 receptor can lead to alterations in mood and behavior, which may be beneficial in managing symptoms related to psychotic disorders.
Data Table: Summary of Biological Activity
Property | Details |
---|---|
Molecular Formula | C21H15ClN2O3 |
Molecular Weight | 378.81 g/mol |
Primary Target | Dopamine D2 receptor |
Mechanism of Action | Selective inhibition |
Potential Therapeutic Uses | Schizophrenia, bipolar disorder, depression |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds within the dibenzo[b,f][1,4]oxazepine class:
- Neuroleptic Effects : Research has indicated that similar compounds exhibit neuroleptic effects beneficial for managing schizophrenia symptoms by modulating dopaminergic activity.
- Behavioral Studies : Animal models have shown that selective D2 receptor antagonists can reduce hyperactivity and improve cognitive functions related to mood disorders.
- Clinical Trials : Some derivatives have progressed into clinical trials focusing on their efficacy in treating mood disorders and psychosis, demonstrating promising results in symptom management .
Properties
IUPAC Name |
2-chloro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4S/c1-12-6-8-18-16(10-12)22-20(24)14-11-13(7-9-17(14)27-18)23-28(25,26)19-5-3-2-4-15(19)21/h2-11,23H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDVCYHZFDJTRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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